molecular formula C63H71N9O14S B12767570 Vadastuximab talirine CAS No. 1436390-64-5

Vadastuximab talirine

Cat. No.: B12767570
CAS No.: 1436390-64-5
M. Wt: 1210.4 g/mol
InChI Key: BNJNAEJASPUJTO-DUOHOMBCSA-N
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Description

Vadastuximab talirine is an antibody-drug conjugate designed for the treatment of acute myeloid leukemia. It consists of an anti-CD33 monoclonal antibody linked to pyrrolobenzodiazepine dimers. The compound targets CD33, a transmembrane receptor expressed on cells of myeloid lineage, which is present in the majority of acute myeloid leukemia patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vadastuximab talirine is synthesized by conjugating pyrrolobenzodiazepine dimers to an anti-CD33 monoclonal antibody. The process involves the use of engineered cysteine residues at the sites of drug linker attachment, resulting in a drug loading of approximately two pyrrolobenzodiazepine dimers per antibody .

Industrial Production Methods: The industrial production of this compound involves large-scale biotechnological processes to produce the monoclonal antibody, followed by chemical conjugation with pyrrolobenzodiazepine dimers. The production process ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Vadastuximab talirine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed is the this compound conjugate, which consists of the anti-CD33 monoclonal antibody linked to pyrrolobenzodiazepine dimers .

Scientific Research Applications

Vadastuximab talirine has several scientific research applications, particularly in the field of medicine:

Mechanism of Action

Vadastuximab talirine exerts its effects through a targeted mechanism:

    Binding to CD33: The anti-CD33 monoclonal antibody component binds to the CD33 receptor on myeloid cells.

    Internalization and Lysosomal Transport: Upon binding, the conjugate is internalized and transported to lysosomes.

    Proteolytic Cleavage: Within the lysosomes, the pyrrolobenzodiazepine dimers are released via proteolytic cleavage of the linker.

    DNA Crosslinking: The released pyrrolobenzodiazepine dimers crosslink DNA, leading to cell death

Comparison with Similar Compounds

Vadastuximab talirine is unique compared to other similar compounds due to its specific targeting of the CD33 receptor and its use of pyrrolobenzodiazepine dimers. Similar compounds include:

This compound stands out due to its specific mechanism of action and its promising results in clinical trials for acute myeloid leukemia .

Properties

CAS No.

1436390-64-5

Molecular Formula

C63H71N9O14S

Molecular Weight

1210.4 g/mol

IUPAC Name

(2R)-3-[(3R)-1-[6-[[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-2-aminopropanoic acid

InChI

InChI=1S/C63H71N9O14S/c1-35(2)57(69-55(73)11-8-7-9-20-70-56(74)29-54(62(70)79)87-34-47(64)63(80)81)59(76)67-36(3)58(75)68-41-16-12-37(13-17-41)39-23-42-30-65-48-27-52(50(83-5)25-45(48)60(77)71(42)32-39)85-21-10-22-86-53-28-49-46(26-51(53)84-6)61(78)72-33-40(24-43(72)31-66-49)38-14-18-44(82-4)19-15-38/h12-19,25-28,30-33,35-36,42-43,47,54,57H,7-11,20-24,29,34,64H2,1-6H3,(H,67,76)(H,68,75)(H,69,73)(H,80,81)/t36-,42-,43-,47-,54+,57-/m0/s1

InChI Key

BNJNAEJASPUJTO-DUOHOMBCSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C[C@H](C9=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)CC(C9=O)SCC(C(=O)O)N

Origin of Product

United States

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